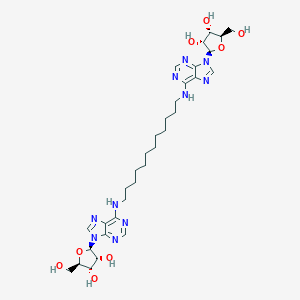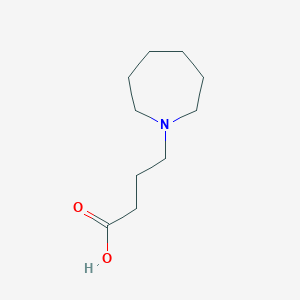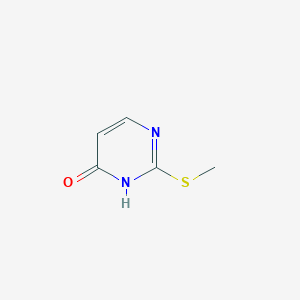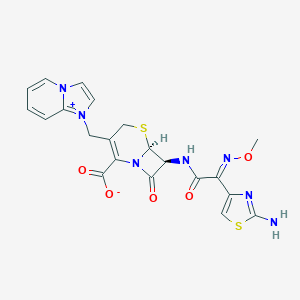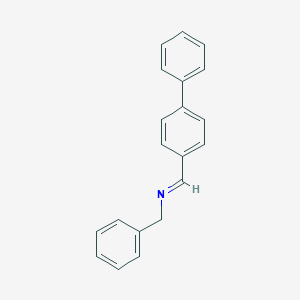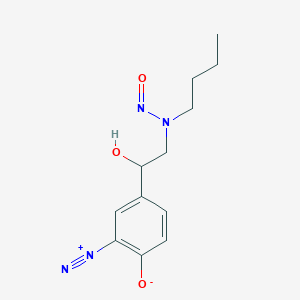
3-Diazo-N-nitrosobamethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-N-nitrosobamethan (DBM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a diazo compound that is commonly used as a reagent in organic chemistry, but recent studies have shown that it has potential applications in biological and medical research.
Wissenschaftliche Forschungsanwendungen
3-Diazo-N-nitrosobamethan has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of other compounds. 3-Diazo-N-nitrosobamethan has also been used in the study of the mechanism of action of certain enzymes and proteins. In addition, 3-Diazo-N-nitrosobamethan has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-Diazo-N-nitrosobamethan is not fully understood. However, studies have shown that it can act as a nitric oxide donor and can induce apoptosis in cancer cells. 3-Diazo-N-nitrosobamethan has also been shown to inhibit the activity of certain enzymes and proteins.
Biochemische Und Physiologische Effekte
3-Diazo-N-nitrosobamethan has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes and proteins. 3-Diazo-N-nitrosobamethan has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Diazo-N-nitrosobamethan in lab experiments is its high reactivity. It can be used as a reagent in organic chemistry reactions and can also be used to study the mechanism of action of certain enzymes and proteins. However, one of the limitations of using 3-Diazo-N-nitrosobamethan is its instability. It should be handled with care and stored in a cool, dry place.
Zukünftige Richtungen
There are several future directions for research on 3-Diazo-N-nitrosobamethan. One area of research could be the development of new methods for synthesizing 3-Diazo-N-nitrosobamethan that are more efficient and cost-effective. Another area of research could be the study of the therapeutic potential of 3-Diazo-N-nitrosobamethan in the treatment of cancer and other diseases. In addition, further studies could be conducted to better understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its effects on enzymes and proteins.
Conclusion
In conclusion, 3-Diazo-N-nitrosobamethan is a chemical compound that has potential applications in various scientific research areas. Its high reactivity and unique properties make it a valuable reagent in organic chemistry reactions and a potential therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its potential applications in biological and medical research.
Synthesemethoden
3-Diazo-N-nitrosobamethan can be synthesized through the reaction of N-nitrosobamethan with diazomethane. The reaction is carried out in the presence of a catalyst such as copper (II) acetate. The resulting product is a yellow crystalline powder that is highly reactive and unstable. Therefore, it should be handled with care and stored in a cool, dry place.
Eigenschaften
CAS-Nummer |
116539-70-9 |
|---|---|
Produktname |
3-Diazo-N-nitrosobamethan |
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
XCTWLIUNPSHBSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Kanonische SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Synonyme |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



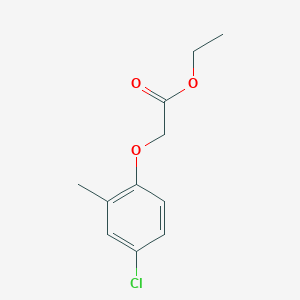
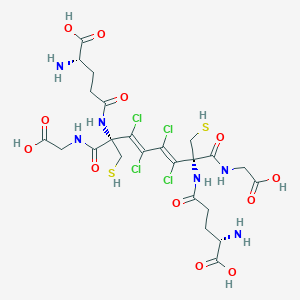
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
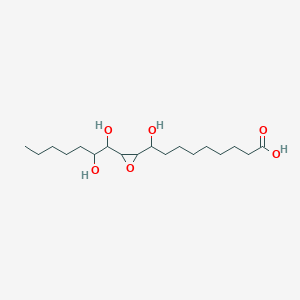
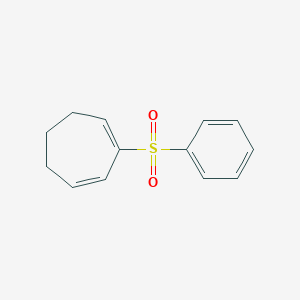
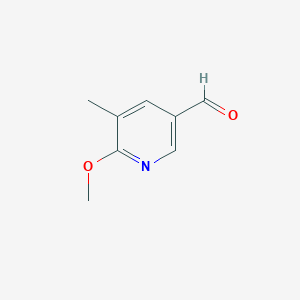
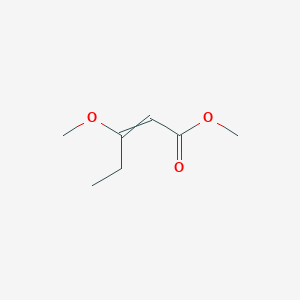
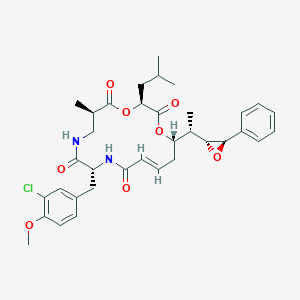
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
